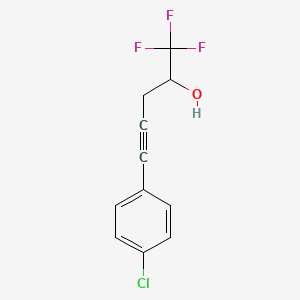

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol

Overview

Description

The compound “5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol” is a complex organic molecule. It contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a trifluoropentynol group, which is a five-carbon chain with three fluorine atoms and a hydroxyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. For example, ethers like this compound can readily oxidize in air to form unstable peroxides .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would be determined experimentally. For example, chlorophenols are typically solids at room temperature .Scientific Research Applications

Antiviral Activity

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol: and its derivatives have been explored for their potential antiviral properties. Research indicates that certain sulfonamide derivatives synthesized from related compounds exhibit inhibitory activity against tobacco mosaic virus, suggesting a possible application in plant virus protection .

Antifungal and Herbicidal Properties

The compound’s structural analogs have demonstrated significant antifungal activities, which could be beneficial in developing new agricultural fungicides. Additionally, these derivatives have shown herbicidal properties, indicating potential use in weed control .

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, which are structurally similar to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol , have been reported to act as carbonic anhydrase inhibitors. This activity is crucial for designing diuretics and antiglaucoma drugs, as well as for managing conditions like mountain sickness .

Neuroprotective Effects

Compounds related to 5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol have been studied for their neuroprotective effects, particularly in models of Parkinson’s disease. This suggests potential applications in neurodegenerative disease research and therapy development.

Estrogen Receptor Modulation

Some derivatives of this compound have been used to study their selective estrogen receptor modulator (SERM) properties. This is particularly relevant in the context of breast cancer research, where blocking estrogen effects can be a therapeutic strategy.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5-(4-chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O/c12-9-6-4-8(5-7-9)2-1-3-10(16)11(13,14)15/h4-7,10,16H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQSVJYBCFPPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCC(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chlorophenyl)-1,1,1-trifluoropent-4-yn-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

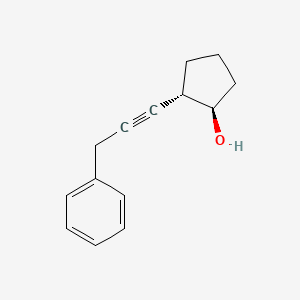

![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![(3S,4R)-4-[2-(thiophen-3-yl)ethynyl]oxolan-3-ol](/img/structure/B1485602.png)

![trans-2-{[(2,4-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485604.png)

![trans-2-[(3-Fluoro-4-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485606.png)

![trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485608.png)

![1-{[(Morpholin-4-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485611.png)

![trans-2-[(4-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485613.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485615.png)

![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)

![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)

![trans-2-{Methyl[2-(methylamino)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485622.png)